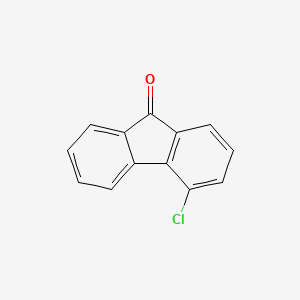

4-Chloro-9h-fluoren-9-one

Description

Contextualization of the Fluorenone Scaffold in Synthetic and Mechanistic Chemistry

The fluorenone scaffold, characterized by a fluorene (B118485) nucleus with a ketone group at the 9-position, is a privileged structure in chemistry. Its rigid, planar, and highly conjugated system imparts distinct photochemical and electronic properties that are tunable through substitution on its aromatic rings. researchgate.netresearchgate.net These characteristics make fluorenones and their derivatives valuable in materials science, particularly for the development of organic light-emitting diodes (OLEDs), semiconductors, and fluorescent dyes. researchgate.netontosight.aichemimpex.com The electron-withdrawing nature of the carbonyl group influences the molecule's reactivity, making it a versatile building block in organic synthesis. chemimpex.com

From a mechanistic standpoint, the fluorenone core is a frequent subject of study. The reactivity of the carbonyl group, the acidity of the protons on the fluorene ring system, and the susceptibility of the aromatic rings to electrophilic or nucleophilic attack are all areas of active investigation. wikipedia.org Synthetic chemists have developed numerous methods to functionalize the fluorenone skeleton, including transition-metal-catalyzed cross-coupling reactions and metal-free cyclizations, to create a vast library of derivatives with tailored properties. sioc-journal.cnnih.gov These derivatives are explored for applications ranging from medicinal chemistry, where they exhibit activities such as anticancer and antiviral properties, to polymer science, where they are used to enhance thermal stability. researchgate.netchemimpex.comnih.gov

Historical Development and Evolution of Research on Fluorenones

The parent hydrocarbon, fluorene, was first isolated from coal tar by Marcellin Berthelot in 1867. wikipedia.org The subsequent oxidation of fluorene to fluorenone opened a new chapter in aromatic chemistry. Early research, such as the work published in 1931 detailing the preparation of fluorenone from fluorene and diphenic acid, laid the groundwork for synthetic protocols that are still referenced today. researchgate.netacs.org

For many decades, research focused on classical synthetic transformations. However, the late 20th and early 21st centuries witnessed a rapid evolution in synthetic methodologies. The advent of transition-metal catalysis, particularly palladium- and nickel-based systems, provided highly efficient and regioselective ways to form new carbon-carbon and carbon-heteroatom bonds on the fluorenone core. sioc-journal.cn More recently, methodologies have expanded to include radical cyclizations and diverse cycloaddition protocols, offering new pathways to highly substituted and complex fluorenone structures. nih.gov This continuous development of synthetic tools has enabled researchers to systematically modify the fluorenone scaffold, leading to a deeper understanding of its structure-property relationships and expanding its applications into advanced materials and pharmaceuticals. nih.govthieme.de

Significance of Halogenation, particularly Chlorination, at the C-4 Position

The primary significance of this chlorination includes:

Electronic Perturbation : The electron-withdrawing nature of chlorine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-conjugated system. acs.org This modification is a general and effective strategy for designing n-type (electron-transporting) organic semiconductors, which are crucial components in various electronic devices. acs.org

Enhanced Reactivity : The presence of the chlorine substituent increases the electrophilicity of the fluorenone core, potentially influencing its reactivity in subsequent synthetic transformations. It can also serve as a handle for further functionalization through cross-coupling reactions.

Modulation of Biological Activity : In medicinal chemistry, the introduction of halogen atoms can enhance the lipophilicity of a molecule and influence its binding interactions with biological targets, potentially leading to improved or novel biological activities. smolecule.comcymitquimica.com

The specific placement at the C-4 position distinguishes it from other isomers, such as 1-chloro, 2-chloro, or 3-chloro fluorenones, each having a unique electronic and steric environment that dictates its specific chemical behavior and potential applications. rsc.orgnih.gov

Overview of Key Academic Research Trajectories for 4-Chloro-9H-fluoren-9-one

Academic research involving this compound primarily focuses on its utility as a synthetic intermediate and a building block for creating more complex functional molecules. The compound itself is not typically the end product but rather a crucial starting material.

Key research trajectories include:

Synthesis of Pharmaceutical and Agrochemical Intermediates : The compound serves as a precursor in the synthesis of various biologically active molecules. lookchem.com For example, derivatives like 2-amino-4-chloro-9H-fluoren-9-one are valuable building blocks for pharmaceuticals and agrochemicals. lookchem.com Research into fluorenone derivatives has uncovered potential anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govlookchem.comujpronline.com

Development of Materials for Organic Electronics : Leveraging the electronic effects of the chlorine substituent, researchers utilize this compound to synthesize materials for applications in organic electronics. ontosight.ai Fluorinated and chlorinated fluorenones are of interest for their potential use in OLEDs due to their unique optical and electronic properties. ontosight.aiacs.org

Creation of Novel Dyes and Pigments : The fluorenone core is a known chromophore, and derivatives are used in the production of dyes and pigments. chemimpex.com Research involves modifying the core, such as with the 4-chloro substituent, to tune the color and photophysical properties of the resulting materials.

These research paths underscore the role of this compound as a versatile platform molecule, enabling access to a wide range of functional materials and potential therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4269-13-0 |

| Molecular Formula | C₁₃H₇ClO |

| Molecular Weight | 214.65 g/mol |

| Boiling Point | 376.3°C at 760 mmHg |

| Density | 1.369 g/cm³ |

| Flash Point | 184.4°C |

| Refractive Index | 1.673 |

Data sourced from CAS database reference. chemnet.com

Structure

3D Structure

Properties

CAS No. |

4269-13-0 |

|---|---|

Molecular Formula |

C13H7ClO |

Molecular Weight |

214.64 g/mol |

IUPAC Name |

4-chlorofluoren-9-one |

InChI |

InChI=1S/C13H7ClO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H |

InChI Key |

WMJKFIGTUHMFAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 9h Fluoren 9 One and Its Precursors

Regiospecific Synthesis Strategies

The precise introduction of a chlorine atom at the C-4 position of the 9H-fluoren-9-one skeleton is a key challenge that necessitates well-designed synthetic routes. Regiospecificity can be achieved through multi-step reaction sequences that leverage directing group effects and controlled functional group interconversions.

Multi-step Reaction Sequences for Selective C-4 Chlorination

Direct chlorination of 9H-fluoren-9-one often leads to a mixture of isomers, making it an unsuitable method for obtaining pure 4-Chloro-9H-fluoren-9-one. Therefore, multi-step synthetic pathways are employed to ensure the desired regioselectivity. A plausible retro-synthetic analysis suggests that the target molecule can be obtained from a suitably substituted precursor, such as a 2-amino- or 2-hydroxy-biphenyl derivative, where the directing group facilitates selective halogenation prior to the cyclization to form the fluorenone ring.

One potential synthetic route begins with the nitration of a biphenyl (B1667301) precursor, followed by reduction of the nitro group to an amine. The amino group can then direct electrophilic chlorination to the ortho position (which corresponds to the C-4 position of the final fluorenone). Subsequent diazotization of the amino group and a Sandmeyer-type reaction can be used to introduce other functionalities or the ketone group for cyclization. Alternatively, a Friedel-Crafts acylation reaction on a chlorinated biphenyl precursor can be employed to construct the fluorenone core. The success of this approach hinges on the availability and regioselective synthesis of the appropriately substituted biphenyl starting materials.

A hypothetical multi-step synthesis is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 2-Nitro-biphenyl derivative |

| 2 | Reduction | Fe, HCl or H₂, Pd/C | 2-Amino-biphenyl derivative |

| 3 | Chlorination | N-Chlorosuccinimide (NCS) | 2-Amino-3'-chloro-biphenyl derivative |

| 4 | Diazotization | NaNO₂, HCl | Diazonium salt |

| 5 | Cyclization/Oxidation | Cu₂O, heat | This compound |

This sequence illustrates a strategic approach to control the position of chlorination by introducing it at an early stage, guided by a directing group that is later removed or transformed.

Precursor Design and Functional Group Interconversions

The design of precursors is critical for the successful regiospecific synthesis of this compound. The choice of starting materials and the sequence of functional group interconversions (FGIs) are pivotal in directing the chlorination to the desired C-4 position.

A key strategy involves starting with a precursor that already contains a substituent at a position that can direct chlorination or can be converted into a chlorine atom. For instance, starting with a 2-bromobiphenyl (B48390) derivative allows for a halogen dance reaction or a metal-catalyzed cross-coupling to introduce a functional group that can then direct chlorination. Subsequently, the bromine can be removed or replaced.

Functional group interconversions play a crucial role in activating or deactivating specific positions on the aromatic rings, thereby controlling the regioselectivity of the chlorination step. For example, an activating group like a hydroxyl or amino group can direct electrophilic chlorination to its ortho and para positions. After the chlorination step, this directing group can be modified or removed. For instance, a hydroxyl group can be converted to a triflate, which is a good leaving group for subsequent cyclization reactions.

Modern Catalyst-Mediated Syntheses

Modern synthetic chemistry has seen a surge in the development of catalyst-mediated reactions that offer high efficiency, selectivity, and functional group tolerance. These methods are increasingly being applied to the synthesis of complex aromatic systems like fluorenones.

Transition Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed Annulation)

Palladium-catalyzed reactions have emerged as powerful tools for the construction of fluorenone skeletons. One notable method is the palladium-catalyzed annulation of 2-haloarenecarboxaldehydes with arynes, which provides an efficient route to substituted fluoren-9-ones. nih.gov This approach avoids the use of harsh oxidizing agents and strong mineral acids. nih.gov In the context of this compound synthesis, this would involve the reaction of a 2-halobenzaldehyde with a 3-chloro-substituted aryne precursor.

Another powerful palladium-catalyzed method is the cyclocarbonylation of o-halobiaryls. This reaction allows for the synthesis of a wide variety of substituted fluoren-9-ones with high yields. organic-chemistry.org To synthesize this compound using this method, a 2-halo-3'-chlorobiaryl precursor would be required.

Rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids has also been developed as an efficient method for fluorenone synthesis. acs.org This reaction proceeds in good to high yields for a range of substituted fluorenones. acs.org

The following table summarizes some transition metal-catalyzed approaches applicable to the synthesis of substituted fluorenones:

| Catalytic System | Reaction Type | Precursors | Potential for this compound Synthesis |

| Palladium | Annulation | 2-Haloarenecarboxaldehydes and arynes nih.gov | Requires a 3-chloro-substituted aryne precursor. |

| Palladium | Cyclocarbonylation | o-Halobiaryls organic-chemistry.org | Requires a 2-halo-3'-chlorobiaryl precursor. |

| Rhodium | Intramolecular Acylation | Biarylcarboxylic acids acs.org | Requires a 2'-carboxy-3-chlorobiphenyl precursor. |

Organocatalytic Methods in Fluorenone Synthesis

While transition metal catalysis dominates the field of fluorenone synthesis, organocatalysis presents an attractive alternative due to its often milder reaction conditions and avoidance of heavy metal contamination. Although specific organocatalytic methods for the direct synthesis of this compound are not widely reported, general organocatalytic strategies for the formation of C-C bonds and cyclization reactions could potentially be adapted.

For instance, organocatalyzed Friedel-Crafts-type reactions could be explored for the intramolecular cyclization of suitably designed precursors. Chiral organocatalysts could also offer a route to enantiomerically enriched fluorenone derivatives, although this is not directly relevant to the synthesis of the achiral this compound. Further research in this area is needed to develop efficient and regioselective organocatalytic methods for the synthesis of halogenated fluorenones.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. In the context of this compound synthesis, several strategies can be employed to enhance the sustainability of the process.

One key aspect is the use of greener solvents and reaction conditions. For example, the oxidation of substituted 9H-fluorenes to the corresponding 9-fluorenones can be achieved using air as the oxidant in the presence of a base like KOH in a solvent such as THF, which is a relatively benign solvent. rsc.orgresearchgate.net This aerobic oxidation avoids the use of toxic and hazardous heavy metal oxidants like CrO₃ or KMnO₄. researchgate.net

Another green approach is the use of catalytic methods, which reduce the amount of waste generated compared to stoichiometric reactions. The transition metal-catalyzed and potential organocatalytic methods discussed above align with this principle. Furthermore, designing synthetic routes with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry.

The development of solvent-free reactions or the use of water as a solvent are also important green chemistry goals. A method for the preparation of 9-fluorenone (B1672902) from fluorene (B118485) has been reported using an alkali catalyst, an organic solvent containing an aromatic ring and water as a solvent, and a crown ether as a phase transfer agent, with air as the oxidant. google.com This method is described as an energy-saving and environmentally friendly chemical synthesis process. google.com Adapting such methodologies to the synthesis of chlorinated derivatives could significantly improve the environmental profile of the production of this compound.

Solvent-Free and Aqueous Phase Synthetic Routes

The push towards sustainable chemistry has led to the exploration of synthetic routes that minimize or eliminate the use of volatile and often hazardous organic solvents. sruc.ac.uk For the synthesis of fluorenone derivatives, including halogenated variants like this compound, performing reactions in aqueous media or under solvent-free conditions presents a significant advancement.

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Research has demonstrated the successful synthesis of various bromo- and nitrofluorenones in water, achieving high chemo- and regioselectivity with yields between 90–98% under mild conditions. semanticscholar.org This approach avoids the environmental and health hazards associated with traditional organic solvents. Another innovative strategy involves using the product, 9-fluorenone, along with water as the solvent system. google.com This method drastically simplifies the synthesis process by omitting the need for solvent separation and recovery, as the reaction medium is essentially the product itself. google.com Such a technique, coupled with the recycling of by-product water, enhances the efficiency of the reactor and streamlines the purification process. google.com

These aqueous and solvent-minimizing approaches represent a significant step forward in the environmentally conscious production of fluorenone intermediates.

| Methodology | Key Features | Reported Yields | Environmental Advantages | Reference |

|---|---|---|---|---|

| Aqueous Phase Synthesis | Electrophilic aromatic bromination and nitration performed in water. | 90-98% | Avoids volatile organic solvents; non-toxic and non-flammable medium. | semanticscholar.org |

| Product as Solvent | Uses 9-fluorenone and water as the reaction solvent. | High conversion rates. | Eliminates solvent separation/recovery steps; simplifies purification. | google.com |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. High atom economy indicates a more sustainable process with minimal waste generation. In the synthesis of this compound, modern catalytic methods offer significant advantages over traditional stoichiometric reactions in terms of atom economy.

Palladium-catalyzed reactions, such as cyclocarbonylation and dehydrogenative cyclization, are prominent in modern fluorenone synthesis. nih.govnih.gov For instance, the palladium-catalyzed cyclocarbonylation of o-halobiaryls provides a highly efficient route to substituted fluoren-9-ones. nih.gov Similarly, the annulation of arynes with 2-haloarenecarboxaldehydes, also palladium-catalyzed, avoids the use of harsh oxidizing agents and strong mineral acids, which are common in classical methods and typically lead to poor atom economy. nih.gov These catalytic approaches often proceed with high selectivity and yield, generating fewer by-products compared to older methods that might involve multi-step procedures with protection and deprotection steps. nih.gov

Reaction efficiency, however, extends beyond yield and atom economy. It also encompasses factors like reaction time, energy consumption, and the ease of catalyst separation and recycling. The development of robust catalysts that function under mild conditions and can be easily recovered is crucial for creating truly efficient and sustainable synthetic processes for compounds like this compound.

| Synthetic Strategy | General Approach | Atom Economy | Key Efficiency Considerations | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cyclocarbonylation | Intramolecular cyclization of o-halobiaryls with carbon monoxide. | High | High yields and selectivity; requires CO source. | nih.gov |

| Palladium-Catalyzed Annulation | Reaction of arynes with 2-haloarenecarboxaldehydes. | High | Avoids harsh oxidants and strong acids. | nih.gov |

| Classical Friedel-Crafts Acylation/Cyclization | Multi-step synthesis often involving stoichiometric reagents. | Low to Moderate | Generates significant inorganic salt by-products. | researchgate.net |

| Aerobic Oxidation of Fluorenes | Direct oxidation of the corresponding fluorene precursor. | High | Uses air as the oxidant; often requires a base and catalyst. | rsc.org |

Scale-Up Considerations and Process Optimization in Academic Synthesis

Translating a synthetic route from a small-scale academic laboratory setting to a larger, kilogram-scale production is a complex process fraught with challenges. drugdiscoverytrends.com The scalability of a reaction is not a linear process; factors that are negligible in a small flask can become critical in a large reactor. drugdiscoverytrends.comepicsysinc.com For the synthesis of this compound, several key issues must be addressed for successful scale-up.

One of the primary challenges is managing reaction kinetics and thermodynamics. epicsysinc.com Heat transfer, in particular, becomes much more difficult to control on a larger scale. hazenresearch.com Exothermic or endothermic reactions that are easily managed in the lab may require specialized heating or cooling systems in a pilot plant to prevent runaway reactions or incomplete conversion. hazenresearch.com Mixing efficiency is another critical factor, as inadequate agitation can lead to localized "hot spots," reduced yield, and the formation of impurities. worldpharmatoday.com

Process optimization for scale-up involves a thorough understanding of the reaction mechanism and the impact of each parameter. For catalytic processes, especially those using expensive metals like palladium, catalyst recovery and reuse are economically essential. drugdiscoverytrends.com The choice of equipment, materials of construction, and purification methods must also be reconsidered for larger quantities. epicsysinc.com Furthermore, ensuring batch-to-batch consistency and reproducibility is vital for meeting quality standards. worldpharmatoday.com A successful example includes the scale-up synthesis of 2,7-dibromofluorenone from its corresponding fluorene precursor, which was achieved on a 5.0 kg scale through aerobic oxidation, demonstrating that green and efficient methods can be viable for larger-scale production. researchgate.net

| Challenge | Description | Optimization Strategy | Reference |

|---|---|---|---|

| Thermodynamics | Difficulty in controlling heat transfer (heating/cooling) in large volumes. | Use of jacketed reactors, heat exchangers; careful control of addition rates. | epicsysinc.comhazenresearch.com |

| Mixing and Mass Transfer | Ensuring homogeneous reaction mixture to maintain consistent reaction rates and temperature. | Selection of appropriate reactor geometry and agitation systems; computational fluid dynamics (CFD) modeling. | worldpharmatoday.com |

| Catalyst Recovery | Efficiently recovering and recycling expensive catalysts (e.g., Palladium) to ensure economic viability. | Use of heterogeneous catalysts; development of effective separation protocols. | drugdiscoverytrends.com |

| Process Reproducibility | Maintaining consistent product quality, yield, and impurity profiles across different batches. | Implementation of robust process analytical technology (PAT); strict adherence to standard operating procedures (SOPs). | worldpharmatoday.com |

| Downstream Processing | Purification and isolation of the final product at a larger scale. | Developing scalable crystallization processes; optimizing filtration and drying methods. | drugdiscoverytrends.com |

Reactivity and Mechanistic Studies of 4 Chloro 9h Fluoren 9 One

Nucleophilic and Electrophilic Reactivity at Key Centers

The distribution of electron density in 4-Chloro-9H-fluoren-9-one creates distinct sites for both nucleophilic and electrophilic attack, leading to a variety of chemical transformations.

The carbonyl group is the most prominent functional group in the molecule and a primary center of reactivity. Due to the higher electronegativity of oxygen compared to carbon, the C=O bond is significantly polarized, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic.

Nucleophilic Addition: The electron-deficient carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This reaction, known as nucleophilic addition, is the most characteristic reaction of aldehydes and ketones. The process involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding alcohol. For this compound, this typically results in the formation of a 4-Chloro-9H-fluoren-9-ol derivative. A common example is the reduction of the carbonyl group using hydride reagents like sodium borohydride (B1222165) to yield the secondary alcohol, 4-chloro-9H-fluoren-9-ol.

Electrophilic Attack: The lone pairs of electrons on the carbonyl oxygen atom give it basic and nucleophilic character. In acidic conditions, the oxygen can be protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles.

The reactivity of the carbonyl group is modulated by the electronic effects of the rest of the molecule. The aromatic rings and the electron-withdrawing chlorine atom influence the electrophilicity of the carbonyl carbon.

The chlorine atom at the C-4 position can potentially be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is distinct from SN1 and SN2 mechanisms and requires the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring to proceed.

The mechanism involves two main steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.

For an SNAr reaction to be efficient, the negative charge of the Meisenheimer complex must be delocalized and stabilized by the EWG, which is most effective when the EWG is positioned ortho or para to the leaving group. In this compound, the powerful electron-withdrawing carbonyl group is at the 9-position. While the C-4 position is not formally ortho or para to the C-9 carbon, the extended conjugation of the fluorenone system allows for some delocalization of a negative charge. However, resonance analysis shows that direct delocalization of the negative charge from C-4 onto the carbonyl oxygen is less effective compared to attack at the C-2 or C-7 positions (para to the carbonyl bridge). Consequently, nucleophilic aromatic substitution at the C-4 position is generally considered to be less favorable than at other positions on the fluorenone ring system.

The aromatic rings of the fluorenone core can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the carbonyl group and the chlorine atom.

Directing Effect of the Carbonyl Group: The carbonyl group at C-9 is a strong deactivating group due to its electron-withdrawing nature (both by induction and resonance). It withdraws electron density from the aromatic rings, making them less nucleophilic and thus less reactive towards electrophiles. As a meta-director, it directs incoming electrophiles to positions meta to the carbonyl bridge, which include the C-2, C-4, C-5, and C-7 positions.

Directing Effect of the Chlorine Atom: The chlorine atom at C-4 is also a deactivating group due to its inductive electron withdrawal. However, through resonance, its lone pairs can donate electron density to the ring, making it an ortho, para-director. It directs incoming electrophiles to the positions ortho (C-3, C-5) and para (not applicable in this ring system) to itself.

Pericyclic Reactions and Rearrangements Involving the Fluorenone Core

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, such as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. The fluorenone core, being a stable, fully aromatic system, is generally unreactive in thermally-driven pericyclic reactions. The significant resonance energy of the aromatic rings provides a high activation barrier for reactions that would disrupt this aromaticity.

Cycloaddition Reactions: The aromatic rings of fluorenone are not sufficiently reactive to act as dienes in standard Diels-Alder reactions. While the carbonyl double bond could potentially act as a dienophile in a hetero-Diels-Alder reaction, this reactivity is not commonly observed or reported for the fluorenone system.

Electrocyclic and Sigmatropic Reactions: Similarly, electrocyclic ring-opening or ring-closing reactions are not characteristic of the stable fluorenone skeleton. Sigmatropic rearrangements, which involve the migration of a sigma-bond, are also not a prominent feature of its chemistry.

Significant literature detailing pericyclic reactions or major rearrangements involving the this compound core is scarce, underscoring the inherent stability of its aromatic framework.

Radical Reactions and Electron Transfer Processes

This compound and related fluorenones are capable of participating in reactions involving radical intermediates and electron transfer steps. This is primarily due to the ability of the extended π-system to stabilize unpaired electrons or charges.

Fluorenones can be synthesized via radical pathways, such as the oxidative cyclization of biphenyl (B1667301) precursors, which proceeds through radical intermediates. More characteristic is the reactivity of the fluorenone molecule itself in electron transfer processes.

Electrochemical studies, particularly cyclic voltammetry, have shown that fluorenones can undergo reversible one-electron reduction to form stable radical anions, often called ketyls. The potential at which this reduction occurs is sensitive to the nature and position of substituents on the aromatic rings. Electron-withdrawing groups facilitate the reduction by stabilizing the resulting negative charge, thus shifting the reduction potential to more positive values. Conversely, electron-donating groups make the reduction more difficult. This property makes substituted fluorenones useful for studying the transmission of electronic effects through aromatic systems. The ability to accept and stabilize an electron also underlies the use of fluorenone derivatives as electron-transporting materials in electronic devices like solar cells.

Below is a table showing the half-wave reduction potentials for the formation of the radical anion for various substituted fluorenones, illustrating the electronic influence of different groups.

| Substituent at C-2 | Half-Wave Reduction Potential (E1/2) vs. Ag/AgCl |

|---|---|

| -H (Fluorenone) | -0.85 V |

| -CH3 | -0.90 V |

| -Cl | -0.78 V |

| -Br | -0.77 V |

| -NO2 | -0.45 V |

Data are representative values compiled from electrochemical studies to illustrate substituent effects.

Photochemical Transformations of this compound

Aromatic ketones like this compound exhibit rich and varied photochemistry. Upon absorption of ultraviolet light, the molecule is promoted from its ground electronic state to an excited singlet state. From here, it can either relax back to the ground state (via fluorescence or non-radiative decay) or undergo intersystem crossing (ISC) to a longer-lived triplet state.

The presence of the chlorine atom, a heavy atom, is expected to enhance the rate of intersystem crossing due to spin-orbit coupling. This would lead to a higher quantum yield of the triplet state, which is often the key reactive intermediate in photochemical reactions of ketones.

Potential photochemical transformations include:

Photoreduction: In the presence of a hydrogen-donating solvent (like isopropanol), the excited triplet state of the fluorenone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of these radicals can form a pinacol, or further reduction can yield the corresponding alcohol, 4-chloro-9H-fluoren-9-ol.

Photocycloaddition: The excited carbonyl group can undergo [2+2] cycloaddition reactions with alkenes to form oxetane (B1205548) rings (the Paternò–Büchi reaction).

Energy Transfer: The excited triplet fluorenone can act as a photosensitizer, transferring its energy to another molecule, which then undergoes a chemical reaction. Fluorenone itself is sometimes used as a photocatalyst for this reason.

Studies on related fluorenone derivatives have identified various photoproducts arising from processes such as α-cleavage and intermolecular photoreduction. The specific photochemical behavior of this compound would depend on the reaction conditions, including the solvent and the presence of other reactants.

Excited State Chemistry and Energy Transfer Mechanisms

The photophysical behavior of the fluorenone core is highly sensitive to its environment, particularly the polarity of the solvent. The lowest singlet excited state (S1) of 9-fluorenone (B1672902) can exhibit either n-π* or π-π* character. In nonpolar solvents like hexane, the S1 state is primarily of n-π* nature, resulting from the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. In contrast, in polar solvents such as acetonitrile (B52724), the π-π* state is stabilized and becomes the lowest energy singlet excited state. nycu.edu.tw This switch in the nature of the excited state significantly impacts the molecule's fluorescence lifetime and deactivation pathways.

A primary deactivation pathway for excited fluorenone is intersystem crossing (ISC) to the triplet state. In the gas phase, 9-fluorenone undergoes ultrafast relaxation to the S1 state within 0.4 picoseconds, followed by subsequent processes. nycu.edu.tw In solution, the fluorescence lifetime varies dramatically with solvent polarity, as shown in the table below.

Table 1: Solvent Effects on the Photophysical Properties of 9-Fluorenone

| Solvent | S1 State Character | Fluorescence Lifetime (τ) | Triplet Quantum Yield (Φ_T) |

|---|---|---|---|

| Hexane | n-π* | 110 ps | ~1.0 |

| Acetonitrile | π-π* | 16 ns | 0.46 |

| Dimethylsulfoxide | π-π* | 15.1 ns | - |

Data compiled from studies on the parent 9-fluorenone compound. nycu.edu.tw

For this compound, two primary effects from the chloro substituent are anticipated. First, the electron-withdrawing inductive effect of chlorine would perturb the energies of the molecular orbitals, potentially altering the energy gap between the n-π* and π-π* states. Second, the presence of the heavy chlorine atom is expected to enhance the rate of intersystem crossing via the heavy-atom effect, which increases spin-orbit coupling. This would likely lead to a shorter triplet lifetime and a higher triplet quantum yield compared to the parent compound under similar conditions.

Photo-induced Cycloadditions and Oxidations

The triplet excited state of ketones is known to participate in various photochemical reactions. For the fluorenone core, one of the most characteristic reactions is photoreduction. When 9-fluorenone is irradiated with UV light in a hydrogen-donating solvent like acetonitrile, it undergoes photoreduction to form fluoren-9-ol. granthaalayahpublication.org This reaction proceeds via hydrogen abstraction from the solvent by the excited ketone.

Another important class of reactions for excited carbonyl compounds is the [2+2] photocycloaddition, known as the Paterno-Büchi reaction, where the excited ketone reacts with an alkene to form an oxetane. While specific examples involving this compound are not prevalent, the fluorenone scaffold is capable of such reactions. The regioselectivity and stereoselectivity of these cycloadditions would be influenced by the electronic and steric properties of the substituents on both the fluorenone and the alkene. The electron-withdrawing chloro group on the 4-position would influence the electron density distribution in the excited state, thereby directing the approach of the alkene.

Photo-oxidations can also occur, though they are often less direct. The excited fluorenone can act as a photosensitizer, transferring its energy to molecular oxygen to generate singlet oxygen (¹O₂). This highly reactive species can then oxidize other substrates in the reaction mixture.

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of fluorenones are of significant interest for their application in electron-transport materials. researchgate.net The redox chemistry is typically characterized by the reduction of the carbonyl group.

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of fluorenone derivatives. For the parent 9-fluorenone, CV studies in aprotic solvents like acetonitrile or ionic liquids typically reveal two successive one-electron reduction processes. researchgate.net These correspond to the formation of the radical anion and, subsequently, the dianion. The reversibility of these processes depends on the stability of the generated anionic species in the specific medium.

Chronoamperometry can be employed to investigate the kinetics of chemical reactions that are coupled to the electron transfer steps. By analyzing the current-time transient following a potential step, information about the stability and reaction rates of the electrochemically generated species can be obtained.

Anodic and Cathodic Oxidation/Reduction Mechanisms

The cathodic reduction mechanism of 9-fluorenone is a well-established two-step process. The first electron transfer is a reversible process that forms a stable radical anion. The second electron transfer, which forms the dianion, is often only partially reversible due to the higher reactivity of the dianion, which can be protonated by residual water or interact strongly with cations from the supporting electrolyte.

Cathodic Reduction Mechanism:

(C₆H₄)₂CO + e⁻ ⇌ [(C₆H₄)₂CO]•⁻ (Radical Anion Formation)

[(C₆H₄)₂CO]•⁻ + e⁻ ⇌ [(C₆H₄)₂CO]²⁻ (Dianion Formation)

For this compound, the presence of the electron-withdrawing chlorine atom is expected to make the molecule easier to reduce. This is because the chloro group helps to stabilize the negative charge that develops on the aromatic system in the radical anion and dianion. Consequently, the reduction potentials for this compound are predicted to be shifted to more positive (less negative) values compared to the unsubstituted 9-fluorenone.

Anodic oxidation of the fluorenone core is less common and occurs at significantly higher potentials. It typically involves the π-system of the aromatic rings rather than the carbonyl group. High oxidation potentials can lead to electropolymerization, forming conductive polymer films on the electrode surface. researchgate.net

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving fluorenones are fundamental to understanding their stability and reactivity. While specific thermodynamic data for this compound is scarce, the data for 9-fluorenone provides a valuable baseline.

The kinetics of reactions involving the chloro-substituent, such as nucleophilic aromatic substitution, would be influenced by the electron-withdrawing nature of the fluorenone core. However, such reactions are generally difficult due to the deactivating effect of the carbonyl group on the aromatic rings towards electrophilic attack and the general stability of aryl chlorides. The rate of reactions involving the carbonyl group, such as reduction or addition, would be enhanced by the electron-withdrawing effect of the 4-chloro substituent, which increases the electrophilicity of the carbonyl carbon.

Derivatization Strategies and Functionalization of the 4 Chloro 9h Fluoren 9 One Scaffold

Introduction of Diverse Functional Groups at Various Positions

The functionalization of the 4-chloro-9H-fluoren-9-one scaffold can be systematically approached by targeting specific positions on the molecule. The strategic introduction of various functional groups is key to creating a library of derivatives with tailored properties.

The chlorine atom at the 4-position is a key handle for introducing a wide array of functional groups through cross-coupling reactions and nucleophilic aromatic substitution. These methods are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent on the electron-deficient fluorenone ring is amenable to various palladium-catalyzed cross-coupling reactions. These reactions offer a powerful platform for extending the aromatic system and introducing diverse functionalities.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the aryl chloride with an organoboron species, typically a boronic acid or ester. wikipedia.orglibretexts.orgorganic-chemistry.org This is a widely used method for synthesizing biaryl compounds and extending conjugated systems.

Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.orgbeilstein-journals.org It is a premier method for synthesizing aryl amines, which are important precursors for pharmaceuticals, organic materials, and ligands.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, yielding arylalkynes. organic-chemistry.orgwikipedia.org These products are valuable intermediates for creating more complex molecules, including polycyclic aromatic hydrocarbons and polymers.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl-9H-fluoren-9-one |

| Buchwald-Hartwig Amination | R₂NH | Pd(0)/Pd(II) catalyst, Phosphine (B1218219) ligand (e.g., XPhos), Base (e.g., NaOtBu) | 4-(Dialkyl/Aryl)amino-9H-fluoren-9-one |

| Sonogashira Coupling | RC≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | 4-(Alkynyl)-9H-fluoren-9-one |

Nucleophilic Aromatic Substitution (SNAr): The fluorenone core contains a carbonyl group, which is strongly electron-withdrawing. This feature activates the aromatic ring system towards nucleophilic attack, making the chlorine atom susceptible to displacement by strong nucleophiles. chemistrysteps.comyoutube.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com The rate of reaction is enhanced by the electron-withdrawing nature of the fluorenone system. libretexts.org A variety of nucleophiles can be employed, including alkoxides, thiolates, and amines, to introduce new functional groups at the 4-position. chemistrysteps.com

The carbonyl group at the 9-position is a classic site for functionalization in ketones. Standard ketone chemistry can be applied to introduce a variety of substituents, altering the electronic structure and steric profile of the scaffold.

Condensation Reactions: The carbonyl group readily undergoes condensation reactions with primary amines and related compounds to form imines (Schiff bases) and other C=N bonded derivatives.

Schiff Base Formation: Reaction with primary amines yields 4-chloro-9H-fluoren-9-ylidene amines. These imine derivatives are important in coordination chemistry and as intermediates for further synthesis. researchgate.net

Oxime Formation and Derivatization: The carbonyl can be converted to an oxime by reacting with hydroxylamine. The resulting this compound oxime can be further functionalized. For example, treatment with various isocyanates yields O-aryl-carbamoyl-oxymino-fluorene derivatives, introducing a carbamate (B1207046) linkage. nih.gov

| Reactant | Reaction Conditions | Functional Group Formed | Product Class |

|---|---|---|---|

| Primary Amine (R-NH₂) | Acid or base catalysis | Imine (C=N-R) | Schiff Base |

| Hydroxylamine (NH₂OH) | Mild acid/base | Oxime (C=N-OH) | Fluorenone Oxime |

| Aryl Isocyanate (Ar-NCO) on Oxime | Anhydrous conditions | Carbamoyl-oxime (C=N-O-C(O)NH-Ar) | O-aryl-carbamoyl-oximino-fluorene |

Synthesis of Extended Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The this compound scaffold is an excellent building block for the synthesis of larger, more complex aromatic systems. nih.govresearchgate.net The strategic use of its functional handles allows for the construction of extended PAHs and the annulation of heterocyclic rings. nih.govrsc.orgvt.edu

Palladium-catalyzed cross-coupling reactions are particularly valuable in this context. For instance, a Suzuki coupling at the 4-position can introduce an ortho-functionalized aryl group. Subsequent intramolecular cyclization, such as a Friedel-Crafts acylation or a palladium-catalyzed C-H activation, can then form a new fused ring system. Similarly, Sonogashira coupling can introduce an alkyne, which can then participate in various cyclization reactions to form new aromatic or heterocyclic rings. organic-chemistry.org

Another powerful strategy involves palladium-catalyzed annulation, where two aromatic fragments are joined to form a larger PAH. rsc.org The this compound can serve as one of these fragments, with the chloro group acting as the site for the coupling cascade that leads to the extended system. The synthesis of new heterocycles often involves the introduction of nitrogen, oxygen, or sulfur atoms into the new rings. mdpi.comnih.gov This can be achieved by using coupling partners that contain these heteroatoms, followed by a cyclization step.

Development of this compound-based Ligands and Organometallic Complexes

The fluorenone scaffold is a privileged structure in the design of ligands for organometallic chemistry and asymmetric catalysis. Its rigid, planar structure and the potential for introducing coordinating atoms at various positions make it an attractive platform for ligand development.

Derivatives of this compound can be designed to act as ligands for a variety of metal centers. The coordinating atoms can be introduced through the functionalization strategies described previously.

N-donor Ligands: Buchwald-Hartwig amination can install amine or pyridine (B92270) moieties at the 4-position. The nitrogen atoms in these groups can then coordinate to transition metals. researchgate.net

Schiff Base Ligands: Condensation of the carbonyl group with functionalized amines (e.g., 2-aminopyridine) can create bidentate or tridentate ligands where both the imine nitrogen and other donor atoms on the amine fragment can bind to a metal center. researchgate.net

P-donor Ligands: While less direct, the chloro-substituent could be transformed (e.g., via lithiation followed by reaction with R₂PCl) into a phosphine group, a fundamental ligand type in organometallic chemistry. nih.gov

The resulting organometallic complexes have potential applications in catalysis, materials science, and as sensors.

The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to the enantioselective synthesis of molecules. sigmaaldrich.com The rigid fluorene (B118485) backbone is an excellent starting point for creating chiral environments around a metal center. researchgate.net

Strategies for inducing chirality based on the fluorenone scaffold include:

Creation of Atropisomerism: Introducing bulky groups at positions flanking the single bond that connects the fluorenone to another aromatic ring (synthesized, for example, via Suzuki coupling) can lead to hindered rotation and create stable, axially chiral atropisomers.

Derivatization with Chiral Auxiliaries: Attaching a pre-existing chiral molecule to the fluorenone scaffold can impart chirality. For example, reacting the carbonyl group with a chiral amine can lead to chiral Schiff base ligands.

Asymmetric Synthesis: Asymmetric reduction of the carbonyl group can create a chiral alcohol at the 9-position. This stereocenter can then direct subsequent synthetic transformations or act as a coordinating group in a chiral ligand. researchgate.netnih.govtcichemicals.com

These chiral ligands, when complexed with metals like palladium, rhodium, or iridium, can catalyze a wide range of asymmetric reactions, including hydrogenations, C-C bond formations, and aminations, to produce enantiomerically enriched products.

Polymerization and Oligomerization Reactions Incorporating the Fluorenone Unit

While direct polymerization of this compound is not extensively documented, its structure is amenable to several polymerization strategies through appropriate functionalization. The presence of the chloro-substituent on the aromatic ring provides a reactive handle for cross-coupling reactions, which are instrumental in the synthesis of conjugated polymers.

One of the most powerful methods for the synthesis of polyfluorenes and related conjugated polymers is the Suzuki-Miyaura cross-coupling reaction . doi.orgscholaris.camdpi.com This palladium-catalyzed reaction couples an organoboron compound with an organohalide. doi.org In the context of this compound, the chloro-substituent can act as the halide component. To facilitate polymerization, the this compound monomer would first need to be derivatized to introduce a second reactive group, typically a boronic acid or boronic ester, at another position on the fluorenone backbone. Alternatively, this compound can be coupled with a comonomer that possesses two boronic acid or ester functionalities.

Another prominent method for the formation of carbon-carbon bonds in polymer synthesis is the Sonogashira-Hagihara cross-coupling reaction . researchgate.netnih.govwikipedia.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.org Similar to the Suzuki coupling, the chloro group on this compound can serve as the halide partner. Polymerization can be achieved by reacting a di-alkynylated comonomer with this compound that has been further functionalized with a second halide, or by reacting a di-halogenated fluorenone derivative with a di-alkyne. These reactions lead to the formation of poly(aryleneethynylene)s, a class of conjugated polymers with interesting optoelectronic properties.

Oxidative coupling polymerization is another potential route. While typically applied to electron-rich aromatic compounds, derivatization of the this compound scaffold to include such moieties could enable this type of polymerization. For instance, introducing thiophene (B33073) or furan (B31954) units onto the fluorenone core could render the resulting monomer susceptible to oxidative polymerization, leading to the formation of conjugated polymers with alternating fluorenone and heterocyclic units. researchgate.net

The properties of the resulting polymers can be finely tuned by the choice of comonomers and the nature of the linkages. The incorporation of the fluorenone unit is known to influence the electronic properties of the polymer, often imparting electron-accepting characteristics. researchgate.net The chloro-substituent can also subtly modify the electronic structure and solubility of the final polymer.

Table 1: Potential Polymerization Strategies for this compound Derivatives

| Polymerization Method | Required Functionalization of this compound | Comonomer Functional Groups | Resulting Polymer Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Introduction of a boronic acid or ester group | Dihalide | Polyfluorene derivative |

| Di-halogenation | Diboronic acid or ester | Polyfluorene copolymer | |

| Sonogashira-Hagihara Coupling | Introduction of a terminal alkyne group | Dihalide | Poly(aryleneethynylene) |

| Di-halogenation | Di-alkyne | Poly(aryleneethynylene) copolymer | |

| Stille Coupling | Introduction of an organotin group | Dihalide | Polyfluorene derivative |

| Di-halogenation | Di-organotin | Polyfluorene copolymer | |

| Oxidative Coupling | Introduction of electron-rich heterocycles (e.g., thiophene) | - | Poly(fluorenone-co-heterocycle) |

Supramolecular Assembly and Self-Organization of Derivatives

The self-assembly of this compound derivatives into well-defined supramolecular architectures is governed by a delicate interplay of non-covalent interactions. nih.gov The planar and aromatic nature of the fluorenone core promotes π-π stacking interactions, while the presence of the chloro-substituent and the carbonyl group introduces the possibility of more specific and directional interactions, such as halogen bonding and hydrogen bonding.

Furthermore, the introduction of hydrogen bond donors and acceptors onto the this compound scaffold is a powerful strategy to guide self-assembly. For instance, the incorporation of amide, carboxylic acid, or alcohol functionalities can lead to the formation of robust hydrogen-bonded networks, directing the molecules into specific arrangements such as tapes, sheets, or more complex three-dimensional structures.

The interplay between different non-covalent interactions is critical in determining the final supramolecular architecture. In chlorinated fluorenone derivatives, there can be competition and cooperation between π-π stacking, hydrogen bonding, and halogen bonding. The substitution pattern on the fluorenone core and the nature of the functional groups will ultimately determine which interactions dominate and thus control the self-organization process. For example, in certain crystal structures of chlorinated aromatic compounds, C-H···Cl interactions have been observed to play a significant role in the molecular packing. researchgate.netias.ac.in

The self-assembly of these derivatives can lead to the formation of various nano- and microstructures, such as nanofibers, vesicles, and organogels. The morphology of these structures is highly dependent on the molecular design and the conditions under which self-assembly occurs, including solvent, temperature, and concentration.

Table 2: Key Intermolecular Interactions in the Supramolecular Assembly of this compound Derivatives

| Interaction Type | Description | Potential Role in Assembly |

|---|---|---|

| π-π Stacking | Attraction between the aromatic rings of the fluorenone core. | Promotes columnar or lamellar structures. |

| Halogen Bonding | Interaction between the chlorine atom and an electron donor (e.g., O, N). | Provides directionality and contributes to the stability of the assembly. |

| Hydrogen Bonding | Interaction between hydrogen bond donors and acceptors introduced through derivatization. | Can be the primary driving force for self-assembly, leading to well-defined patterns. |

| Dipole-Dipole Interactions | Arising from the polar carbonyl group and the C-Cl bond. | Influence the relative orientation of molecules within the assembly. |

| van der Waals Forces | Non-specific attractive forces between molecules. | Contribute to the overall cohesion of the supramolecular structure. |

Applications in Advanced Organic Synthesis and Materials Science Research

A Versatile Synthetic Building Block in Advanced Organic Synthesis and Materials Science Research

4-Chloro-9H-fluoren-9-one's utility as a foundational molecule stems from its unique combination of a rigid, planar fluorenone core and a reactive chlorine substituent. This structure allows for a variety of chemical modifications, making it an invaluable tool for chemists. Fluorenone and its derivatives are recognized as important intermediates in the synthesis of a wide array of fine chemicals. jinbangch.com The fluorene (B118485) moiety itself is a key structural motif in numerous natural products, pharmaceuticals, and functional materials. researchgate.net

Precursor for Complex Natural Product Synthesis (Scaffold-Based Approaches)

While direct and extensive examples of this compound in the total synthesis of complex natural products are not widely documented, its potential as a scaffold is significant. The fluorene core is present in various bioactive natural products. researchgate.net Synthetic strategies often rely on the functionalization of such core structures to build molecular complexity. The presence of the chlorine atom on the 4-position of the fluorenone ring in this compound offers a strategic handle for chemists. This halogen can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures characteristic of natural products. This scaffold-based approach is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules.

Intermediate in the Synthesis of Optoelectronic Materials (e.g., OLEDs, Sensors)

The field of materials science, particularly in the development of optoelectronic devices, has greatly benefited from fluorene-based compounds. 9-Fluorenone (B1672902) is a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and other organic optoelectronic devices. jinbangch.comresearchgate.net The fluorene unit provides a desirable band gap and enhances the stability of these materials. researchgate.net

This compound serves as a crucial intermediate in the synthesis of these advanced materials. The chlorine atom can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce different aromatic or heterocyclic units. This modular approach allows for the fine-tuning of the electronic and photophysical properties of the final material. By carefully selecting the coupling partners, researchers can design and synthesize novel materials with tailored properties for specific applications in OLEDs, organic solar cells, and chemical sensors. researchgate.net The ability to create a diverse library of materials from a single, versatile precursor like this compound is a significant advantage in the rapid development of new optoelectronic technologies.

Role in Catalysis Research

The fluorenone scaffold has also found applications in the field of catalysis, both in organocatalysis and in the design of ligands for transition metal-catalyzed reactions.

Organocatalytic Applications of Fluorenone Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. While specific organocatalytic applications of this compound are not extensively reported, fluorenone derivatives, in general, have been explored for their catalytic potential. The carbonyl group of the fluorenone core can participate in various interactions, potentially influencing the stereochemical outcome of a reaction. Research in this area is ongoing, with the aim of developing novel and efficient organocatalysts based on readily available scaffolds like fluorenone. au.dkmdpi.com

Heterogeneous and Homogeneous Catalysis mediated by Fluorenone Ligands

In the realm of metal-based catalysis, the design of the ligand surrounding the metal center is paramount to achieving high activity and selectivity. Fluorenone derivatives can be functionalized to create sophisticated ligands for both homogeneous and heterogeneous catalysis. researchgate.netnih.gov The rigid fluorenone backbone can provide a well-defined coordination environment for the metal, while substituents on the aromatic rings can be used to modulate the electronic and steric properties of the ligand.

This compound can serve as a starting material for the synthesis of such ligands. The chlorine atom provides a convenient point of attachment for phosphine (B1218219), amine, or other coordinating groups. These fluorenone-based ligands can then be complexed with various transition metals to generate catalysts for a wide range of organic transformations. The ability to systematically modify the ligand structure allows for the optimization of the catalyst's performance for a specific reaction. Both homogeneous catalysts, which are soluble in the reaction medium, and heterogeneous catalysts, which are in a different phase, can be developed using this approach, offering flexibility in catalyst design and application. chemistryworld.commorressier.com

Photophysical and Electronic Device Applications (Material Science Focus)

The inherent photophysical properties of the fluorenone core make it an attractive component for various materials science applications, particularly in the development of electronic devices.

The electronic and optical properties of fluorenone derivatives can be tuned by introducing different substituents onto the fluorene ring system. The chlorine atom in this compound, being an electron-withdrawing group, can influence the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This, in turn, affects the material's absorption and emission spectra, as well as its charge transport characteristics.

Design of Fluorescent Probes and Chemosensors based on Fluorenone Emissions

The inherent fluorescence of the fluorenone core is a central feature in the development of specialized chemical sensors. Scientists have successfully engineered fluorenone-based molecules that act as highly selective and sensitive fluorescent and colorimetric probes.

A notable application is in the detection of iodide ions. Researchers have designed and synthesized fluorenone-based sensors that exhibit a selective fluorescence enhancement in the presence of iodide. sandia.govrinnovabili.net This response is achieved by creating a donor-acceptor (D-A) architecture, where hydroxyl-substituted aromatic rings are linked to the fluorenone core. rinnovabili.net The mechanism behind the fluorescence enhancement involves the inhibition of intramolecular charge transfer (ICT) and C=N isomerization upon binding with iodide, leading to detection limits as low as 8.0 and 11.0 nM. sandia.govcdnsciencepub.com This method is considered superior to many previous sensors that relied on a less sensitive fluorescence quenching mechanism. sandia.govrinnovabili.net The reversibility of these sensors has also been demonstrated, allowing for potential reuse in on-site detection applications. aalto.fi

The design principles for these chemosensors are summarized in the table below.

| Sensor Design Principle | Target Analyte | Detection Mechanism | Key Outcome |

| Donor-Acceptor (D-A) architecture with fluorenone core | Iodide (I⁻) | Inhibition of Intramolecular Charge Transfer (ICT) and C=N isomerization | Fluorescence emission enhancement |

| Introduction of hydroxyl-substituted aromatic rings | Iodide (I⁻) | Enhanced binding and signaling | High selectivity and sensitivity (nM range) |

These findings underscore the tunability of the fluorenone scaffold, allowing for the rational design of probes for specific analytes, with applications extending to biological imaging in live cells and the development of logic gates. sandia.gov

Charge Transport and Semiconducting Properties of Fluorenone-Containing Polymers

The fluorenone moiety is a promising acceptor unit for the construction of high-performance n-type (electron-transporting) organic semiconductors. researchgate.netacs.org Its electron-deficient nature makes it an ideal building block for polymers used in organic electronics.

Researchers have developed n-type polymer semiconductors by incorporating imide-functionalized fluorenone derivatives (FOI and FCNI) into the polymer backbone. researchgate.net These building blocks feature deep-lying lowest unoccupied molecular orbital (LUMO) energy levels (down to -4.05 eV) and a highly coplanar framework, which are crucial for efficient electron transport. researchgate.net Polymers constructed from these units have demonstrated unipolar n-type transport characteristics with electron mobilities reaching up to 0.11 cm² V⁻¹ s⁻¹. researchgate.net

The strategy of creating alternating copolymers allows for the tuning of electronic properties. For instance, copolymers of 9-fluorenone and 9,9-dioctylfluorene exhibit intramolecular charge transfer (ICT) interactions between the electron-donating and electron-accepting units. nih.gov By modifying the chemical bridge at the 9-position of the fluorene unit, the band gap and energy levels of the resulting polymers can be systematically adjusted. nih.gov This molecular engineering approach is fundamental to optimizing materials for devices like organic thin-film transistors (OTFTs). researchgate.net

The properties of fluorenone-based n-type polymers are detailed in the following table.

| Polymer Type | Key Monomer Unit | LUMO Energy Level | Electron Mobility (μe) | Application |

| Imide-Functionalized Polymer | Imide-functionalized fluorenone (FOI) | Down to -4.05 eV | Up to 0.11 cm² V⁻¹ s⁻¹ | Organic Thin-Film Transistors (OTFTs) |

| Alternating Copolymer | 9-fluorenone and 9,9-dioctylfluorene | Tunable | Not specified | Organic Electronics |

Research into Energy Storage and Conversion Technologies

The electrochemical activity and photophysical properties of the fluorenone core have positioned it as a candidate for research in energy storage and conversion systems.

Electrolyte Components and Electrode Materials in Batteries and Fuel Cells

Recent breakthroughs have highlighted the potential of fluorenone derivatives as electroactive materials, particularly in aqueous organic redox flow batteries (AORFBs). pv-magazine.com These batteries offer a promising alternative to traditional vanadium-based systems for grid-scale energy storage, as organic molecules can be more abundant, environmentally friendly, and less expensive. pv-magazine.com

A primary challenge with fluorenone was its low water solubility and lack of redox reversibility in aqueous solutions. rinnovabili.netpv-magazine.com Through molecular engineering, scientists have transformed the fluorenone molecule into a water-soluble, redox-reversible compound suitable for AORFB anolytes (negative electrolytes). rinnovabili.netpv-magazine.com One novel pyridinium-functionalized fluorenone compound demonstrated high aqueous solubility and reversible electrochemical behavior, leading to excellent volumetric capacity and cycling performance. rsc.org Research has shown that fluorenone-based anolytes can store two electrons, achieve high capacity utilization (87%), and exhibit exceptional stability with capacity retention rates of 99.95% per cycle. researchgate.net A small-scale prototype battery based on this technology was reported to have an energy density more than double that of current vanadium batteries. pv-magazine.com

In a different application, a patent has been filed for a lithium-sulfur (Li-S) battery electrode that incorporates a fluorenone-containing copolymer. labpartnering.org The material, poly(9,9-dioctylfluorene-co-fluorenone-co-methylbenzoic ester) (PFM), is used as part of a porous nanocomposite with carbon nanotubes and sulfur particles. labpartnering.org This design aims to mitigate issues like the dissolution of polysulfides that can hinder the performance of Li-S batteries. labpartnering.org

| Technology | Fluorenone Application | Key Innovation | Performance Metric |

| Aqueous Organic Redox Flow Battery (AORFB) | Anolyte (Negative Electrolyte) | Molecular engineering for water solubility and redox reversibility | Volumetric Capacity: 46.4 Ah L⁻¹; Capacity Retention: 99.95%/cycle researchgate.net |

| Lithium-Sulfur (Li-S) Battery | Electrode Component (Copolymer Binder) | Porous nanocomposite with PFM copolymer | Designed to reduce polysulfide dissolution and improve stability |

While significant progress has been made in batteries, there is limited specific research on the use of this compound or its derivatives in fuel cell components.

Photoelectrochemical Applications

The fluorenone structure serves as an effective building block in organic dyes for dye-sensitized solar cells (DSSCs). rsc.org In these devices, the dye molecule absorbs light and injects an electron into a semiconductor material, generating a current. Fluorenone is typically used as a π-conjugated spacer or bridge within a donor-π-acceptor (D-π-A) dye architecture. rsc.orgresearchgate.net

Researchers have synthesized and tested various organic dyes where a fluorenone unit connects an electron-donating group (like triarylamine or fluorene) and an electron-accepting/anchoring group (like cyanoacrylic acid). rsc.org The electrochemical and photovoltaic properties of these dyes can be fine-tuned by altering the donor moiety or modifying the conjugated bridge. rsc.orgresearchgate.net

The table below summarizes the performance of a DSSC utilizing a fluorenone-based organic dye.

| Dye Component | Role in Dye Structure | Max. Power Conversion Efficiency (PCE) | Max. Incident Photon-to-Current Efficiency (IPCE) |

| Fluorenone | π-spacer | 4.71% | 80% rsc.orgresearchgate.net |

Advanced Analytical and Spectroscopic Methodologies Applied to 4 Chloro 9h Fluoren 9 One

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 4-Chloro-9H-fluoren-9-one, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, offering unambiguous proof of its constitution.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of magnetically active nuclei, multi-dimensional NMR experiments are essential for assembling the complete molecular structure. bitesizebio.com For a molecule like this compound, the fluorenone core is largely planar and rigid, limiting significant conformational dynamics that would be studied by NMR. However, techniques such as 2D NMR are indispensable for definitive signal assignment.

Key multi-dimensional NMR techniques and their applications to this compound include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would reveal the connectivity of adjacent protons within the two aromatic rings, helping to trace the proton network (e.g., H-1 to H-2 to H-3, and H-5 to H-6 to H-7 to H-8).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each protonated aromatic carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it reveals longer-range couplings between protons and carbons (typically over two to four bonds). This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, correlations would be expected from aromatic protons to the carbonyl carbon (C-9) and the carbon atoms involved in the ring fusion.

The following table outlines the predicted key HMBC correlations that would be instrumental in the structural confirmation of this compound.

| Proton(s) | Expected Key HMBC Cross-Peaks to Carbon(s) |

| H-1, H-3 | C-2, C-4a, C-9a |

| H-5, H-7 | C-6, C-4b, C-8a |

| H-8 | C-1, C-6, C-9, C-8a |

| H-3 | C-1, C-4, C-4a |

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes or chemical exchange. libretexts.orgresearchgate.net For the rigid fluorenone core of this compound, DNMR is not typically applied to the molecule itself.

However, its utility becomes apparent when studying reaction intermediates. For example, in reactions involving nucleophilic addition to the carbonyl group, transient tetrahedral intermediates are formed. If bulky reagents are used, rotation around newly formed single bonds could be sterically hindered. Variable-temperature NMR experiments could then be employed to study the kinetics of this restricted rotation, providing insight into the energy barriers of the process and the structure of the short-lived intermediate species. Such studies are crucial for understanding reaction mechanisms involving this class of compounds.

Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of a molecule's exact elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₇ClO.

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern arising from the two stable isotopes of chlorine: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). HRMS can resolve the molecular ions corresponding to each isotope, which are separated by approximately 2 Da. This provides a definitive signature for the presence of a single chlorine atom in the molecule. rsc.orgnih.govacs.orgnih.govresearchgate.net

| Isotopic Formula | Theoretical Exact Mass (Da) |

|---|---|

| C₁₃H₇³⁵ClO | 214.01854 |

| C₁₃H₇³⁷ClO | 216.01559 |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. researchgate.netnih.gov This process provides detailed structural information and allows for the elucidation of fragmentation pathways. researchgate.netnih.gov

For this compound, the molecular ion ([M]⁺˙) would be the precursor ion. The fragmentation is dictated by the most labile bonds and the stability of the resulting fragments. Key fragmentation pathways for aromatic ketones often involve the loss of a neutral carbon monoxide (CO) molecule.

A plausible fragmentation pathway would involve:

Loss of Carbon Monoxide: The initial fragmentation would likely be the loss of a CO group (28 Da) from the molecular ion to form a radical cation at m/z 186 (for the ³⁵Cl isotope).

Loss of Chlorine: A subsequent fragmentation could be the loss of a chlorine radical (35 Da) to produce a cation at m/z 151. Alternatively, the molecular ion could first lose a chlorine radical.

The following table details the expected major ions in the MS/MS spectrum of this compound.

| Ion | Proposed Formula | m/z (for ³⁵Cl isotope) | Description |

|---|---|---|---|

| [M]⁺˙ | [C₁₃H₇ClO]⁺˙ | 214 | Molecular Ion |

| [M-CO]⁺˙ | [C₁₂H₇Cl]⁺˙ | 186 | Loss of neutral carbon monoxide |

| [M-Cl]⁺ | [C₁₃H₇O]⁺ | 181 | Loss of chlorine radical |

| [M-CO-Cl]⁺ | [C₁₂H₇]⁺ | 151 | Loss of CO followed by loss of chlorine radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.orgmpg.de IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, with scattered photons having a different frequency due to interaction with molecular vibrations that cause a change in polarizability. rsc.org

For this compound, these techniques are excellent for identifying key functional groups and providing a structural fingerprint. researchgate.netsmu.edu

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum of this compound is the strong absorption due to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1710-1730 cm⁻¹. Other important absorptions include C=C stretching vibrations from the aromatic rings (around 1600 cm⁻¹ and 1450 cm⁻¹) and the C-H stretching of the aromatic protons (above 3000 cm⁻¹). The C-Cl stretching vibration would be expected in the fingerprint region, typically between 700 and 800 cm⁻¹. nih.govresearchgate.netnist.govchemicalbook.com

Raman Spectroscopy: In Raman spectroscopy, non-polar bonds often produce strong signals. The aromatic ring "breathing" modes and other symmetric C=C stretching vibrations are typically strong in the Raman spectrum. The C=O stretch, while strong in the IR, is also observable in the Raman spectrum, though it may be weaker.

The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Strong |

| C=O Stretch (Ketone) | 1710 - 1730 | Strong | Medium |

| Aromatic C=C Stretch | 1580 - 1610 | Medium-Strong | Strong |

| Aromatic C=C Stretch | 1440 - 1480 | Medium-Strong | Strong |

| Aromatic C-H Bend (out-of-plane) | 730 - 770 | Strong | Weak |

| C-Cl Stretch | 700 - 800 | Medium-Strong | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization